molecular formula C10H8ClN3 B7577726 2-Chloro-5-pyrazin-2-ylaniline

2-Chloro-5-pyrazin-2-ylaniline

Cat. No.: B7577726
M. Wt: 205.64 g/mol
InChI Key: PBBWMTQAMUTVGW-UHFFFAOYSA-N
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Description

2-Chloro-5-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group at the second position and an aniline group at the fifth position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrazin-2-ylaniline typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 2-chloropyrazine with aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-pyrazin-2-ylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted pyrazine derivatives.
  • Oxidation reactions produce pyrazine N-oxides.
  • Reduction reactions result in the formation of aminopyrazine derivatives.

Scientific Research Applications

2-Chloro-5-pyrazin-2-ylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyrazin-2-ylaniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

  • 2-Chloro-3-pyrazin-2-ylaniline
  • 2-Chloro-6-pyrazin-2-ylaniline
  • 2-Chloro-4-pyrazin-2-ylaniline

Comparison: 2-Chloro-5-pyrazin-2-ylaniline is unique due to the specific positioning of the chloro and aniline groups, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-chloro-5-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBWMTQAMUTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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